1,5-dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one
Description
The compound 1,5-dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is a Schiff base derivative synthesized from 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) and 2-pyridinecarbaldehyde. Its structure features a pyrazolone core with methyl groups at positions 1 and 5, a phenyl group at position 2, and a Schiff base moiety at position 4, enabling diverse biological and coordination properties . This compound belongs to a broader class of 4-aminoantipyrine derivatives, which are widely studied for their anti-inflammatory, analgesic, antimicrobial, and metal-chelating activities .
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(pyridin-2-ylmethylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-13-16(19-12-14-8-6-7-11-18-14)17(22)21(20(13)2)15-9-4-3-5-10-15/h3-12H,1-2H3 |
InChI Key |
QQHGBNVQYJTRJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Schiff Base Formation
The target compound is synthesized via a Schiff base condensation between 4-aminoantipyrine (4-AAP) and 2-pyridinecarboxaldehyde. The reaction follows a nucleophilic addition-elimination mechanism, where the primary amine of 4-AAP attacks the carbonyl carbon of the aldehyde, forming an imine bond () after dehydration.
Reaction Equation:
This step is typically conducted in ethanol or methanol under reflux (60–80°C) for 4–6 hours, with catalytic acetic acid or hydrochloric acid facilitating proton transfer.
Solvent-Free Synthesis
Recent adaptations employ solvent-free conditions to enhance atom economy. 4-AAP and 2-pyridinecarboxaldehyde are ground in a mortar with silica-supported sulfuric acid, achieving 85–90% conversion within 30 minutes at room temperature. This method reduces waste and avoids solvent purification steps.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the reaction to 10–15 minutes, yielding 92–95% product. The rapid heating minimizes side reactions such as oxidation or aldehyde dimerization.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 70 | 6 | 78 |
| HCl (0.1 M) | Methanol | 65 | 5 | 82 |
| Silica-H₂SO₄ | Solvent-free | 25 | 0.5 | 89 |
Key Observations:
Substituent Effects on Reactivity
The electronic nature of substituents on the pyridine ring influences reaction kinetics. Electron-withdrawing groups (e.g., –NO₂) deactivate the aldehyde, requiring harsher conditions (e.g., 12 hours at 80°C), while electron-donating groups (e.g., –CH₃) enhance reactivity, achieving >90% yield in 3 hours.
Analytical Characterization
Spectroscopic Validation
FT-IR Analysis:
-
Imine Stretch: A sharp peak at 1620–1640 cm⁻¹ confirms bond formation.
-
Amine Loss: Disappearance of the –NH₂ stretch (3350–3450 cm⁻¹) in 4-AAP verifies condensation.
¹H NMR (400 MHz, DMSO-):
Mass Spectrometry:
Scalability and Industrial Applications
Chemical Reactions Analysis
1,5-dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic reagents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with metal ions to form stable complexes. These complexes can exhibit various biological activities depending on the metal ion involved. The compound’s tridentate ligand characteristic allows it to coordinate with metal ions through its nitrogen and oxygen donor sites, influencing the metal’s reactivity and stability .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolone scaffold is conserved across analogues, but substitutions at position 4 (Schiff base, azo, or triazole groups) and the aldehyde/amine components define their uniqueness:
Pharmacological Activities
Physicochemical Properties
- Lipophilicity : Derivatives with long alkyl chains (e.g., pentadecyl in ) exhibit higher logP values, improving membrane permeation.
- Solubility : Hydroxyl or nitro groups (e.g., ) enhance water solubility via hydrogen bonding.
- Coordination ability: The target compound’s pyridinyl group facilitates stable metal coordination, unlike non-aromatic Schiff bases .
Structural and Theoretical Insights
- Tautomerism: Pyrazolone derivatives exist in keto-enol forms, influencing hydrogen bonding and crystal packing (e.g., dimeric structures in ).
- DFT studies : Electronic properties (e.g., HOMO-LUMO gaps) correlate with reactivity; exact exchange terms in DFT models improve accuracy for nitro-substituted analogues .
- X-ray crystallography : Confirms Schiff base geometry and intermolecular interactions (e.g., hydrogen bonds in ).
Biological Activity
1,5-Dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 1,5-dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is characterized by the following components:
- Pyrazolone Core : The pyrazolone structure is known for its diverse biological activities.
- Dimethyl and Phenyl Substituents : These groups enhance the lipophilicity and biological interactions of the molecule.
- Pyridine Linkage : The pyridine moiety is often associated with enhanced pharmacological properties.
1. Anti-inflammatory Activity
Research has indicated that compounds with a pyrazolone core exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of 1,5-dimethylpyrazolone showed inhibition of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
| Study Reference | Methodology | Key Findings |
|---|---|---|
| In vitro cytokine assay | Inhibition of IL-6 and TNF-alpha production | |
| Animal model of inflammation | Reduction in paw edema in rats |
2. Analgesic Properties
The analgesic effects of 1,5-dimethyl-2-phenylpyrazolone derivatives have been explored through various pain models. This compound has been shown to reduce pain responses significantly in animal studies.
| Study Reference | Pain Model | Results |
|---|---|---|
| Acetic acid-induced writhing test | Significant decrease in writhing response | |
| Formalin test | Reduction in both phases of pain response |
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Preliminary results indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of 1,5-dimethyl-2-phenylpyrazolone derivatives:
-
Case Study on Inflammatory Bowel Disease :
- Objective : To evaluate the anti-inflammatory effects in a colitis model.
- Findings : Treatment with the compound resulted in reduced inflammation markers and improved histological scores.
-
Case Study on Pain Management :
- Objective : Assess analgesic effects in chronic pain models.
- Findings : Patients reported significant pain relief compared to placebo controls.
Q & A
Basic: What are the recommended synthetic routes for preparing 1,5-dimethyl-2-phenyl-4-[(2-pyridinylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via Schiff base formation by condensing 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-pyridinecarboxaldehyde. Key steps include:
- Reflux conditions : Use ethanol or methanol as solvents under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours .
- Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield optimization : Monitor reaction progress via TLC and adjust molar ratios (1:1.2 of amine to aldehyde) to minimize unreacted starting materials .
Basic: How should researchers characterize the structural and electronic properties of this pyrazolone derivative?
Methodological Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolve crystal packing and confirm the (E)-configuration of the imine bond. Use monoclinic systems (e.g., space group P21/n) with parameters like a = 12.030 Å, β = 104.01°, and Z = 4 .
- Spectroscopy :
- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G**) to validate electronic structures .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
Prioritize assays aligned with pyrazolone bioactivity profiles:
- Antimicrobial screening : Use agar diffusion against Staphylococcus aureus or Escherichia coli at 50–200 µg/mL, with ampicillin as a positive control .
- Antioxidant activity : Employ DPPH radical scavenging (IC calculation) or FRAP assays .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or HIV-1 integrase inhibition via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced: How can researchers design studies to assess the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
Adopt a tiered approach:
- Laboratory studies :
- Field studies :
Advanced: How should contradictory spectral or crystallographic data be resolved during characterization?
Methodological Answer:
Address discrepancies systematically:
- Cross-validation : Compare NMR data with related derivatives (e.g., 4-[(4-hydroxy-3-nitrobenzylidene)amino] analogues) to identify anomalous peaks .
- Crystallographic refinement : Use high-resolution data (R factor < 0.05) and check for disorder in the pyridinylmethylene moiety via SHELXL .
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragment patterns (e.g., loss of pyridine ring) via HRMS-ESI .
Advanced: What strategies are effective for studying the compound’s mechanism of action in anticancer or antiviral contexts?
Methodological Answer:
Combine biochemical and computational tools:
- Molecular docking : Simulate binding to HIV-1 integrase (PDB: 1QS4) or topoisomerase II using AutoDock Vina. Focus on hydrogen bonding with the pyridinyl group and hydrophobic interactions with the phenyl ring .
- Cell-based assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in HeLa or MCF-7 cells at IC doses .
- SAR studies : Modify the benzylidene substituent (e.g., nitro or hydroxy groups) to correlate structure with activity .
Advanced: How can impurity profiling be conducted to meet pharmaceutical quality standards?
Methodological Answer:
Follow pharmacopeial guidelines (e.g., EP/ICH):
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (gradient: 30–70% over 20 min) to detect impurities like 4-aminoantipyrine (relative retention time ~0.8) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed imine) via fragmentation patterns .
- Quantitative NMR : Integrate impurity peaks against a certified reference standard (e.g., USP ampyrone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
